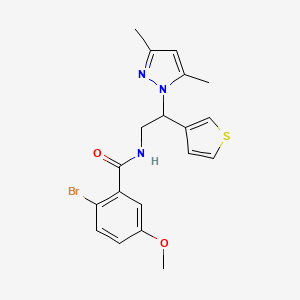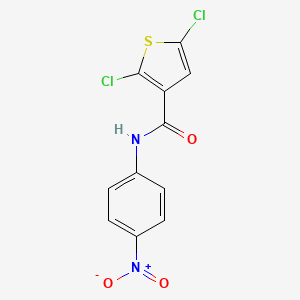
2,5-二氯-N-(4-硝基苯基)噻吩-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with chlorine atoms and a nitrophenyl group
科学研究应用
2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and optoelectronic devices due to its electron-rich thiophene ring.
Biological Studies: It serves as a probe for studying various biochemical pathways and enzyme activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide typically involves the nitration of a precursor compound, followed by amide formation. One common method involves the nitration of 2,5-dichlorothiophene-3-carboxylic acid with nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then reacted with 4-nitroaniline under appropriate conditions to form the desired carboxamide .
Industrial Production Methods
In industrial settings, the synthesis of this compound may be carried out using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields compared to traditional batch reactors .
化学反应分析
Types of Reactions
2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Nitration: Introduction of nitro groups using nitric acid and sulfuric acid.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Reduction: Formation of 2,5-dichloro-N-(4-aminophenyl)thiophene-3-carboxamide.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various enzymes and receptors in biological systems. The thiophene ring’s electron-rich nature allows it to participate in electron transfer reactions, influencing biochemical pathways .
相似化合物的比较
Similar Compounds
2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide: Similar structure with a methoxy group instead of a nitro group.
2,5-dichloro-N-(4-aminophenyl)thiophene-3-carboxamide: Formed by the reduction of the nitro group to an amine.
Uniqueness
2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both chlorine and nitro groups on the thiophene ring makes it a versatile intermediate for further chemical modifications and applications in various fields .
属性
IUPAC Name |
2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O3S/c12-9-5-8(10(13)19-9)11(16)14-6-1-3-7(4-2-6)15(17)18/h1-5H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPMMQGJELYWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
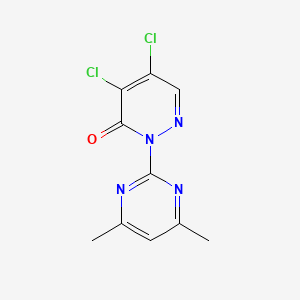
![6-(3-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2533949.png)
![N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2533951.png)
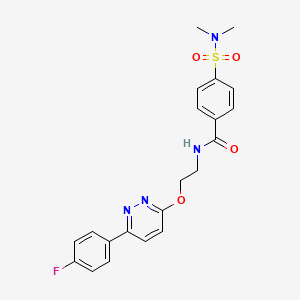
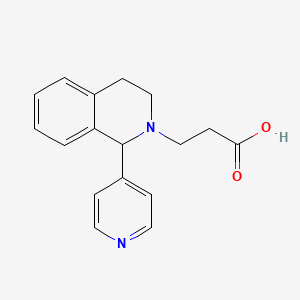
![N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide](/img/structure/B2533956.png)
![N-[5-(Oxan-4-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2533958.png)
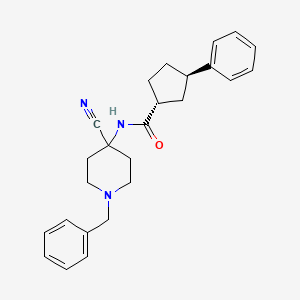
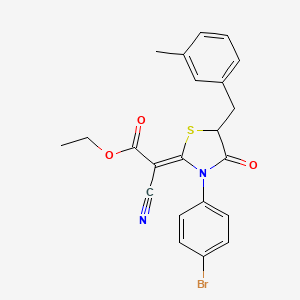
![N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2533963.png)
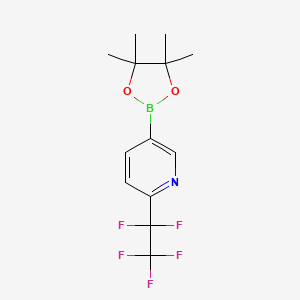
![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2533966.png)
![tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol](/img/structure/B2533967.png)
